molecular formula C15H15N3O3 B12154128 N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]pyridine-2-carbohydrazide

N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]pyridine-2-carbohydrazide

Cat. No.: B12154128
M. Wt: 285.30 g/mol
InChI Key: HFYOUACLVWIGFH-LICLKQGHSA-N
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Description

N-[(Z)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]pyridine-2-carboxamide is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]pyridine-2-carboxamide typically involves the condensation reaction between 4-hydroxy-3-methoxybenzaldehyde and 2-aminonicotinic acid. The reaction is usually carried out in an ethanol solvent with a few drops of concentrated sulfuric acid to catalyze the process. The mixture is heated under reflux for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or quinones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Carboxylic acids, quinones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives, substituted aromatic compounds.

Scientific Research Applications

N-[(Z)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]pyridine-2-carboxamide has been explored for various scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its antimicrobial and antioxidant activities.

    Medicine: Studied for its potential anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action of N-[(Z)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]pyridine-2-carboxamide involves its interaction with various molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit or catalyze specific biochemical reactions. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • N-[(Z)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]benzamide
  • N-[(Z)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]thiophene-2-carboxamide

Uniqueness

N-[(Z)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]pyridine-2-carboxamide is unique due to the presence of both pyridine and methoxyphenyl groups, which confer distinct electronic and steric properties. These features enhance its reactivity and potential for forming diverse chemical derivatives, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H15N3O3

Molecular Weight

285.30 g/mol

IUPAC Name

N-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]pyridine-2-carboxamide

InChI

InChI=1S/C15H15N3O3/c1-10(11-6-7-13(19)14(9-11)21-2)17-18-15(20)12-5-3-4-8-16-12/h3-9,19H,1-2H3,(H,18,20)/b17-10+

InChI Key

HFYOUACLVWIGFH-LICLKQGHSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CC=N1)/C2=CC(=C(C=C2)O)OC

Canonical SMILES

CC(=NNC(=O)C1=CC=CC=N1)C2=CC(=C(C=C2)O)OC

Origin of Product

United States

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